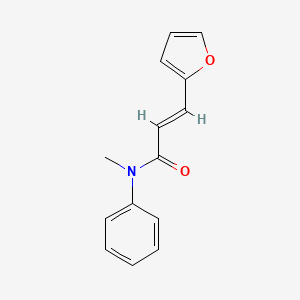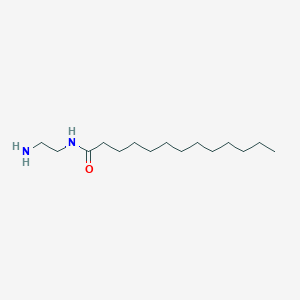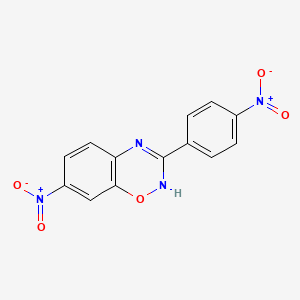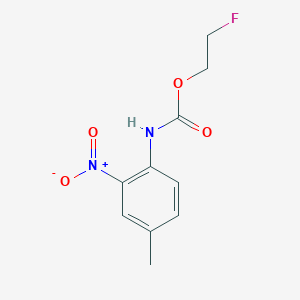
2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate is a chemical compound with the molecular formula C10H11FN2O4 It is known for its unique structure, which includes a carbamate group, a nitro group, and a fluoroethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-methyl-2-nitrophenyl)-, 2-fluoroethyl ester typically involves the reaction of 4-methyl-2-nitroaniline with 2-fluoroethanol in the presence of a carbamoylating agent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate ester. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of carbamic acid, (4-methyl-2-nitrophenyl)-, 2-fluoroethyl ester may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Substitution: The fluoroethyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: 4-methyl-2-aminophenyl carbamate.
Reduction: 4-methyl-2-nitrophenyl carbamic acid.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (4-methyl-2-nitrophenyl)-, 2-fluoroethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. The fluoroethyl ester group can also participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (4-methylphenyl)-, 2-fluoroethyl ester: Lacks the nitro group, which may result in different reactivity and biological activity.
Carbamic acid, (4-methyl-2-nitrophenyl)-, ethyl ester: Lacks the fluoro group, which may affect its chemical properties and interactions with biological targets.
Uniqueness
2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate is unique due to the presence of both the nitro group and the fluoroethyl ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
61986-45-6 |
|---|---|
Molecular Formula |
C10H11FN2O4 |
Molecular Weight |
242.2 g/mol |
IUPAC Name |
2-fluoroethyl N-(4-methyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H11FN2O4/c1-7-2-3-8(9(6-7)13(15)16)12-10(14)17-5-4-11/h2-3,6H,4-5H2,1H3,(H,12,14) |
InChI Key |
ZGAGYDONECGUJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)OCCF)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OCCF)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Methoxy-4-nitrophenyl)-N-[4-(piperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B1658646.png)
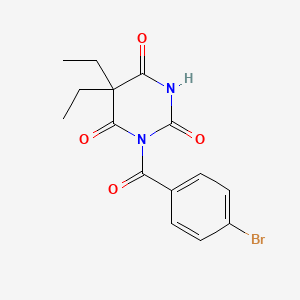
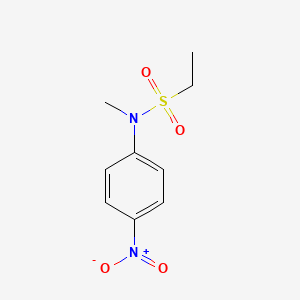
![(5E)-1-(2,3-dichlorophenyl)-2-sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B1658653.png)
![N-[(E)-1-(3-bromophenyl)ethylideneamino]benzenesulfonamide](/img/structure/B1658654.png)
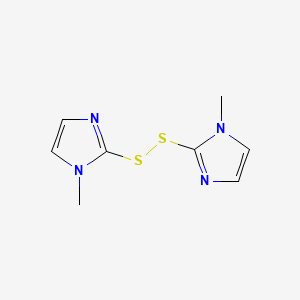
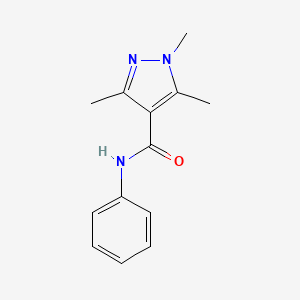
![(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B1658658.png)
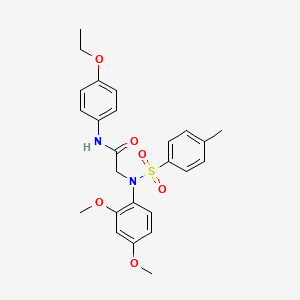
![Ethyl 2-[5-[[1-(3-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B1658661.png)
![3-[(E)-[3-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658662.png)
